5,7-Dihydroxychroman-4-one natural plant sources and biosynthesis pathways
5,7-Dihydroxychroman-4-one natural plant sources and biosynthesis pathways
An In-Depth Technical Guide to 5,7-Dihydroxychroman-4-one: Natural Occurrence, Biosynthesis, and Analysis
Executive Summary
5,7-Dihydroxychroman-4-one is a polyketide-derived natural product scaffold that has garnered interest for its core structural role in a variety of bioactive molecules. As a member of the chromanone class, it is distinct from the more ubiquitous flavonoids, which possess a C2-phenyl group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the known and putative natural sources of this compound, its biosynthesis via the polyketide pathway, and robust, field-proven methodologies for its isolation, characterization, and analysis. We emphasize the causality behind experimental choices, providing not just protocols but the scientific rationale to empower effective research and development.
Introduction: The Chromanone Core Structure
5,7-Dihydroxychroman-4-one (CAS: 108085-46-7, Formula: C₉H₈O₄) is a bicyclic molecule featuring a dihydroxylated benzene ring fused to a dihydropyran-4-one ring. Its structure is foundational, and understanding its origins is key to harnessing its potential. Unlike flavanones (e.g., naringenin), it lacks the B-ring derived from the phenylpropanoid pathway. This structural distinction dictates a completely different biosynthetic origin, which is critical for any metabolic engineering or synthetic biology efforts.
The 5,7-dihydroxy ("phloroglucinol") substitution pattern on the A-ring is a common motif in plant polyketides and is associated with a range of biological activities, including antioxidant and anti-inflammatory properties. While many studies focus on more complex derivatives, a clear understanding of this core scaffold is essential for medicinal chemistry and natural product discovery.
Natural Plant Sources
Direct isolation of 5,7-dihydroxychroman-4-one is not widely reported. However, the closely related oxidized form, 5,7-dihydroxychromone, and other simple chromone derivatives have been identified in several plant families. It is plausible that the chroman-4-one exists as a biosynthetic intermediate or a minor component in these or other species. The following table summarizes key sources of structurally related simple chromones.
| Plant Species | Family | Compound Class | Plant Part | Reference |
| Arachis hypogaea | Fabaceae | Chromone | Peanut Shells | [1][2] |
| Daphniphyllum macropodum | Daphniphyllaceae | Chromone | Fruit | [1] |
| Aloe arborescens | Asphodelaceae | Chromone | Leaves | [3][4] |
| Cassia obtusifolia | Fabaceae | Phenoxychromone | Leaves (as phytoalexin) | [5][6][7] |
| Eranthis longistipitata | Ranunculaceae | Coumarin/Chromone | - | [8] |
Biosynthesis Pathway: A Polyketide Origin
The biosynthesis of the 5,7-dihydroxychroman-4-one scaffold is not derived from the canonical flavonoid pathway but rather from the polyketide pathway , which utilizes acetyl-CoA and malonyl-CoA as building blocks. The key enzymes are Type III Polyketide Synthases (PKSs) .[9][10]
The proposed pathway proceeds as follows:
-
Chain Initiation & Elongation: The process begins with a starter molecule, often acetyl-CoA (which can be formed from the decarboxylation of malonyl-CoA), and involves successive decarboxylative condensations with several extender units of malonyl-CoA.[3][11] For a chromone, this typically involves a tetraketide or pentaketide intermediate.
-
Intramolecular Cyclization: The enzyme-bound linear poly-β-keto chain is folded into a specific conformation. The formation of the phloroglucinol-type aromatic ring occurs via intramolecular C-to-C Claisen condensation reactions.
-
Heterocyclic Ring Formation: A subsequent intramolecular Michael-type addition or similar cyclization reaction forms the pyranone ring. For example, a specialized Pentaketide Chromone Synthase (PCS) has been characterized from Aloe arborescens that produces 5,7-dihydroxy-2-methylchromone from five molecules of malonyl-CoA.[4][9][12]
-
Putative Reduction Step: To form 5,7-dihydroxychroman-4-one from a chromone precursor, the C2=C3 double bond must be reduced. This final step is hypothetically catalyzed by an NADPH-dependent enoyl reductase or a similar reductase enzyme.
The following diagram illustrates this putative pathway.
Sources
- 1. apexbt.com [apexbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5, 7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5, 7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety | MDPI [mdpi.com]
- 9. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]
- 10. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
